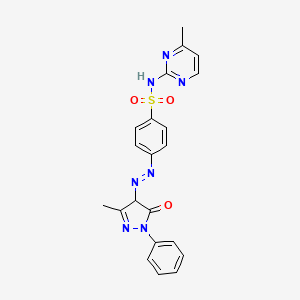
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and a benzenesulfonamide group, making it a unique molecule with potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring.
Azo Coupling Reaction: The pyrazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline.
Sulfonamide Formation: The final step involves the reaction of the azo compound with 4-methyl-2-aminopyrimidine and benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azo group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can disrupt metabolic pathways and cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide: Lacks the pyrimidine ring, making it less complex.
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(pyrimidin-2-yl)-benzenesulfonamide: Similar structure but without the methyl group on the pyrimidine ring.
Uniqueness
The presence of both the pyrimidine ring and the benzenesulfonamide group in 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide makes it unique
Propriétés
Numéro CAS |
29821-99-6 |
|---|---|
Formule moléculaire |
C21H19N7O3S |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H19N7O3S/c1-14-12-13-22-21(23-14)27-32(30,31)18-10-8-16(9-11-18)24-25-19-15(2)26-28(20(19)29)17-6-4-3-5-7-17/h3-13,19H,1-2H3,(H,22,23,27) |
Clé InChI |
FUEQWUQEKJEBIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


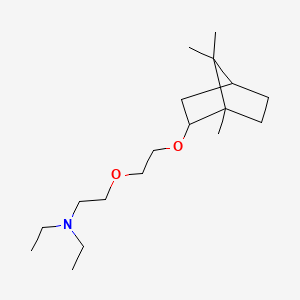
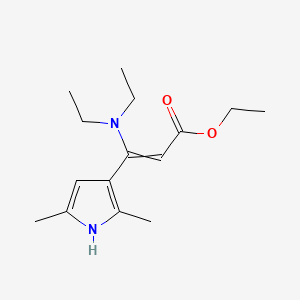
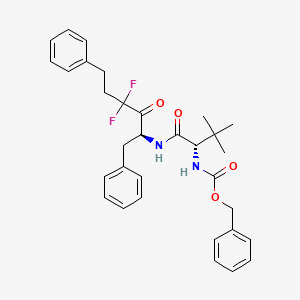

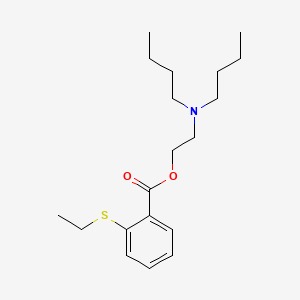
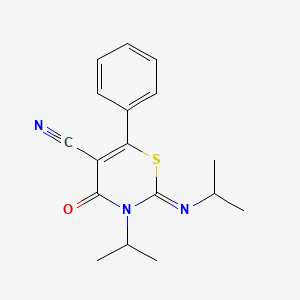
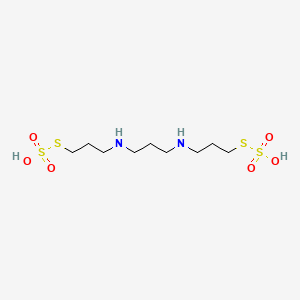
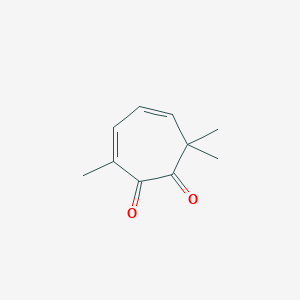
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
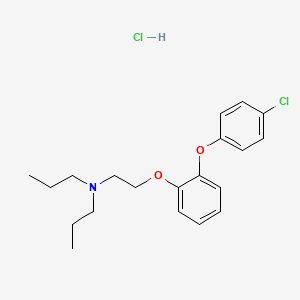
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
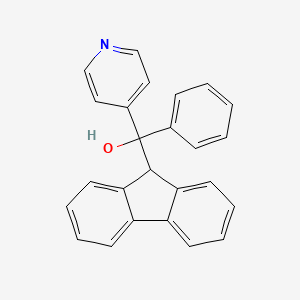
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

